Creatine-13C3

Description

BenchChem offers high-quality Creatine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Creatine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

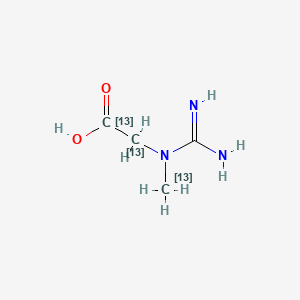

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

134.11 g/mol |

IUPAC Name |

2-[carbamimidoyl((113C)methyl)amino]acetic acid |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |

InChI Key |

CVSVTCORWBXHQV-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3]N([13CH2][13C](=O)O)C(=N)N |

Canonical SMILES |

CN(CC(=O)O)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Creatine-13C3 in Metabolic Flux Analysis: A Technical Guide to Muscle Energetics and Turnover

Executive Summary

This technical guide details the application of Creatine-13C3 (α-N-methyl-d3 is common, but 13C3 on the guanidino/backbone provides superior stability) in metabolic flux analysis (MFA). While classical MFA focuses on central carbon metabolism (glycolysis/TCA), Creatine-13C3 tracing is the gold standard for quantifying whole-body creatine pool size , skeletal muscle mass , and creatine transporter kinetics in drug development. Unlike Deuterated (D3) analogs, Carbon-13 variants avoid proton exchange issues, offering higher precision for intracellular flux modeling.

Part 1: Mechanistic Basis & Tracer Selection

Why Creatine-13C3?

In metabolic tracing, the choice of isotope is critical.[1] While Creatine-D3 (methyl-d3) is widely used for cost reasons, Creatine-13C3 (typically labeled on the guanidino carbon and the two N-methyl carbons or the glycine backbone) offers distinct advantages for high-precision MFA:

-

Bond Stability: Carbon-carbon bonds are non-exchangeable in aqueous solution, unlike deuterium on heteroatoms or acidic positions which can undergo H/D exchange, skewing flux calculations.

-

Mass Shift: The +3 Da shift (M+3) moves the analyte safely away from the natural isotopic envelope of endogenous creatine (M+0, M+1, M+2), improving signal-to-noise ratio in LC-MS/MS.

-

Pathway Specificity: 13C3 allows for the differentiation of de novo synthesis (from Arginine-13C and Glycine-13C precursors) versus transporter-mediated uptake.

The Metabolic Network

To model flux, one must map the tracer's journey. Creatine metabolism involves three distinct compartments:

-

Synthesis (Kidney/Liver): AGAT and GAMT enzymes synthesize creatine.

-

Transport (Blood -> Muscle): SLC6A8 transporter moves creatine against a gradient.

-

Energetics & Degradation (Muscle/Brain): Reversible phosphorylation by Creatine Kinase (CK) and irreversible non-enzymatic cyclization to Creatinine.[2]

Caption: Figure 1. The Creatine-13C3 Metabolic Flux Pathway. The tracer (Creatine-13C3) enters at the Plasma Pool, equilibrates with the Muscle Pool, and is irreversibly converted to Creatinine-13C3.

Part 2: Experimental Protocols

Protocol A: Whole-Body Creatine Pool Size (Muscle Mass)

This is the primary application for drug development (e.g., sarcopenia, DMD). It relies on the Isotope Dilution Principle .

Concept: You introduce a known mass of tracer (

Step-by-Step Workflow:

-

Dosing:

-

Administer 30–60 mg of Creatine-13C3 (oral capsule).

-

Note: Fasting is not strictly required for dosing, but consistency aids absorption.

-

-

Equilibration Phase:

-

Wait 48–96 hours .

-

Reasoning: Creatine is "trapped" in muscle.[3] It takes days for the tracer to fully equilibrate with the massive skeletal muscle pool. Sampling too early yields falsely low pool estimates.

-

-

Sample Collection:

-

Collect spot urine samples (fasting morning void preferred) at Day 3, 4, and 5.

-

Why Urine? Urine creatinine enrichment reflects intramuscular creatine enrichment at steady state.

-

-

Analysis:

-

Measure Creatinine-13C3 and unlabeled Creatinine via LC-MS/MS.

-

Protocol B: Fractional Synthesis Rate (FSR)

Used to assess liver/kidney function or the efficacy of synthesis-modulating drugs.

-

Infusion:

-

Continuous IV infusion of Glycine-13C or Arginine-13C (precursors) is preferred to trace de novo synthesis.

-

Alternatively, a bolus of Creatine-13C3 is used to measure the Fractional Catabolic Rate (FCR) , which equals FSR at steady state.

-

-

Sampling:

-

Plasma microsampling every 30 mins for 4 hours (short term) or daily for 14 days (long term turnover).

-

Part 3: Analytical Methodology (LC-MS/MS)

The separation of Creatine and Creatinine is challenging due to their polarity and potential for on-column interconversion. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Instrument Parameters

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.5).

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: High organic start (90% B) ramping down to 50% B to elute polar targets.

Mass Transitions (MRM)

Using Creatine-13C3 (Guanidino-13C, Methyl-13C2 for example, or similar configuration yielding +3).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Creatine | 132.1 | 90.1 | 20 | Endogenous |

| Creatine-13C3 | 135.1 | 93.1 | 20 | Tracer |

| Creatinine | 114.1 | 44.1 | 25 | Endogenous |

| Creatinine-13C3 | 117.1 | 47.1 | 25 | Metabolite of Tracer |

Note: The product ion 90.1 corresponds to the cleavage of the guanidino group. Ensure your 13C label placement corresponds to the fragment being monitored.

Part 4: Data Processing & Flux Modeling[4]

Calculating Total Creatine Pool Size ( )

This metric is the most accurate biomarker for functional skeletal muscle mass.

Where:

- = Dose of Creatine-13C3 administered (g).

- = Enrichment of the dose (usually >99%).

-

= Enrichment ratio in urine (

Calculating Skeletal Muscle Mass (SM)

Assuming 98% of creatine resides in muscle and average concentration is constant (4.3 g/kg wet muscle):

[4][5]Flux Workflow Diagram

Caption: Figure 2.[6] End-to-End Workflow for Creatine-13C3 Flux Analysis. From patient dosing to computational modeling.

Part 5: Applications in Drug Development

Sarcopenia & Cachexia Clinical Trials

Dual-energy X-ray absorptiometry (DXA) measures "lean mass," which includes water and organs. Creatine-13C3 dilution measures functional contractile muscle mass .

-

Application: Verifying if anabolic agents (e.g., myostatin inhibitors) actually increase muscle tissue versus causing water retention.

Duchenne Muscular Dystrophy (DMD)

In DMD, the creatine transporter (SLC6A8) or retention capacity is often compromised.

-

Flux Insight: A reduced Total Pool Size despite normal synthesis indicates a "Leaky Pool" phenotype—critical for validating membrane-stabilizing therapies.

Renal Safety (GFR Validation)

While Creatinine is a standard GFR marker, its secretion can be blocked by drugs (e.g., trimethoprim).

-

Flux Insight: By infusing Creatine-13C3 and measuring the appearance of Creatinine-13C3 in urine over time, researchers can calculate GFR without the confounding factor of tubular secretion, as the conversion rate is a fixed physical constant.

References

-

Clark, R. V., et al. (2014). "Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans." Journal of Applied Physiology.

-

Stimpson, S. A., et al. (2013). "Total body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats." Journal of Applied Physiology.

-

Wyss, M., & Kaddurah-Daouk, R. (2000). "Creatine and creatinine metabolism."[7] Physiological Reviews.

-

Evans, W. J., et al. (2021). "D3-Creatine dilution for skeletal muscle mass measurement: historical development and current status." Journal of Cachexia, Sarcopenia and Muscle.

-

Grankvist, N., et al. (2024). "Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo."[8] Nature Communications.

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D3 -creatine dilution for skeletal muscle mass measurement: historical development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Creatine-13C3 and Creatine-D3 Stability: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis and metabolic research, stable isotopically labeled (SIL) compounds are indispensable tools, serving as ideal internal standards for mass spectrometry.[1] Among these, labeled creatine variants are crucial for studying energy metabolism and neuromuscular diseases. The choice between carbon-13 (¹³C) and deuterium (D) labeling is a critical decision that impacts experimental accuracy and data integrity. This guide provides a detailed comparative analysis of the stability of Creatine-¹³C₃ and Creatine-D₃, offering insights into the underlying chemical principles and practical implications for their use in research.

Fundamental Principles: The Isotopic Effect on Molecular Stability

The stability of an isotopically labeled molecule is fundamentally governed by the bond energies between the isotope and its adjacent atoms. This principle, known as the Kinetic Isotope Effect (KIE), explains the differential stability between deuterated and carbon-13 labeled compounds.[2]

-

Creatine-D₃ (Deuterium Labeled): Deuterium, with twice the mass of hydrogen, forms a significantly stronger covalent bond with carbon (C-D) than a standard carbon-hydrogen (C-H) bond.[3] The greater mass of deuterium lowers the zero-point vibrational energy of the C-D bond, meaning more energy is required to cleave it. This results in a substantial primary kinetic isotope effect, where reactions involving the breaking of a C-D bond proceed at a much slower rate—typically 6 to 10 times slower than the cleavage of a C-H bond.[2][3]

-

Creatine-¹³C₃ (Carbon-13 Labeled): In contrast, the replacement of carbon-12 with carbon-13 results in a much smaller relative change in mass (approximately 8%).[3] Consequently, the difference in bond energy between a ¹³C-C and a ¹²C-C bond is minimal. The resulting KIE is negligible, with reaction rates for ¹³C-labeled compounds being only about 4% slower than their ¹²C counterparts.[2]

This core difference establishes that deuterium labeling confers significantly greater resistance to chemical and enzymatic degradation processes that involve the cleavage of a labeled bond.

Comparative Stability Analysis

The primary degradation pathway for creatine in both chemical and biological systems is the non-enzymatic intramolecular cyclization to form creatinine.[4][5] This reaction is highly dependent on pH and temperature.[4][6]

Chemical Stability: Degradation to Creatinine

Creatine's conversion to creatinine is a spontaneous process that occurs in solution.[4] The stability of creatine solutions is notably pH-dependent, with increased degradation in acidic environments and greater stability under basic conditions.[6][7]

-

Creatine-D₃: The methyl group hydrogens are not directly involved in the cyclization reaction to form creatinine. Therefore, the stability of Creatine-D₃ against this specific degradation pathway is expected to be very similar to that of unlabeled creatine. However, the inherent strength of the C-D bond makes the molecule more robust overall against other potential degradation pathways that might involve the methyl group, such as oxidation.

-

Creatine-¹³C₃: Similar to the deuterated version, the carbon-13 labels do not directly participate in the cyclization to creatinine. Its stability in this regard will be comparable to the native compound.

The key takeaway is that for the primary degradation route of creatine to creatinine, neither isotopic label offers a significant advantage over the other. Stability is primarily dictated by the solution's pH and temperature.

The Challenge of Deuterium: Back-Exchange

A critical consideration unique to deuterium-labeled standards is the phenomenon of back-exchange . In protic solvents (e.g., water, methanol), deuterium atoms, particularly those attached to heteroatoms (O, N, S) or activated carbon atoms, can exchange with protons from the solvent.[8][9] This can compromise the isotopic purity of the standard, leading to inaccurate quantification.

For Creatine-D₃, the deuterium atoms are on a methyl group (a non-activated carbon), which makes them generally non-exchangeable under typical analytical conditions.[8] However, prolonged exposure to harsh pH or temperature conditions during sample processing or storage could potentially facilitate some minimal exchange, a factor that must be considered during method validation. Creatine-¹³C₃ is not susceptible to back-exchange, providing a definitive advantage in this regard.

Summary of Stability Characteristics

| Feature | Creatine-¹³C₃ | Creatine-D₃ | Rationale |

| Resistance to Degradation (KIE) | Minimal | High | The C-D bond is significantly stronger than the C-H bond, conferring greater stability against processes that cleave this bond. The ¹³C-C bond strength is only marginally different from ¹²C-C.[2][3] |

| Stability vs. Cyclization | Comparable to Unlabeled | Comparable to Unlabeled | The isotopic labels are not on atoms directly involved in the intramolecular cyclization to creatinine.[4] |

| Risk of Back-Exchange | None | Low (but possible) | ¹³C is a stable carbon isotope and does not exchange. D atoms on a methyl group are generally stable but can be susceptible to exchange under harsh conditions.[8][9] |

| Chromatographic Behavior | Virtually identical to analyte | May exhibit slight retention time shifts from the analyte due to the significant mass difference.[10][11] |

Experimental Protocols for Stability Assessment

To empirically determine and validate the stability of Creatine-¹³C₃ and Creatine-D₃, a series of forced degradation (stress testing) and long-term stability studies should be conducted. These studies are essential for developing robust, stability-indicating analytical methods as per regulatory guidelines.[12][13]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, helping to identify potential degradation products and pathways.[12][14]

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Preparation: Prepare accurate concentrations of both Creatine-¹³C₃ and Creatine-D₃ in a suitable solvent (e.g., water or a buffer representative of the intended application).

-

Application of Stress Conditions: Aliquot the solutions and subject them to a range of stress conditions as outlined in the diagram above. Per regulatory guidance, the goal is to achieve 5-20% degradation.[15]

-

Acid/Base Hydrolysis: Mix the standard with an equal volume of acid (e.g., 0.1M to 1M HCl) or base (e.g., 0.1M to 1M NaOH) and incubate at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the standard solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[15]

-

Thermal: Expose both solid powder and solutions of the standards to high heat (e.g., 80°C).

-

Photostability: Expose the solutions to light according to ICH Q1B guidelines, using a calibrated light source.[16]

-

-

Time-Point Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

-

LC-MS/MS Analysis: Analyze all samples using a validated stability-indicating LC-MS/MS method. This method must be able to separate the parent compound from any degradants.

-

Data Evaluation: Quantify the percentage of the remaining parent compound at each time point. Identify any major degradation products and assess the mass balance to ensure all components are accounted for.[12]

Implications for Research Applications

The choice between Creatine-¹³C₃ and Creatine-D₃ as an internal standard (IS) has direct consequences for assay performance and data reliability.

Caption: Decision factors for selecting an internal standard.

-

For Quantitative Bioanalysis (LC-MS/MS): The primary role of an IS is to correct for variability during sample preparation and analysis.[10][11] Because Creatine-¹³C₃ is chemically identical to the analyte, it will co-elute and experience the exact same ionization suppression or enhancement effects in the mass spectrometer source.[1] This makes it the superior choice for correcting matrix effects, which is often the largest source of error in bioanalytical assays. While Creatine-D₃ is also a good IS, the significant mass difference can sometimes lead to slight chromatographic separation from the unlabeled analyte, potentially causing it to experience different matrix effects and leading to less accurate correction.[10]

-

For Metabolic Flux and In-Vivo Studies: In studies where the metabolic fate of creatine is being traced, the enhanced stability of Creatine-D₃ due to the kinetic isotope effect can be an advantage. It is less likely to be altered by unforeseen enzymatic or chemical processes in a complex biological system, ensuring that the label is tracked with higher fidelity. The D3-creatine dilution method, for example, is a direct measure of skeletal muscle mass and relies on the stability of the labeled creatine in vivo.[17]

Conclusion and Recommendations

Both Creatine-¹³C₃ and Creatine-D₃ are highly effective tools for research. The choice between them is not a matter of one being universally "better," but rather which is more fit-for-purpose for a specific application.

-

Creatine-¹³C₃ is the recommended choice for most quantitative bioanalytical applications. Its identical chemical behavior to the analyte ensures the most accurate correction for matrix effects and eliminates any risk of back-exchange, providing the highest level of data integrity.

-

Creatine-D₃ is a robust and often more cost-effective alternative, particularly well-suited for in-vivo metabolic studies. Its enhanced stability due to the kinetic isotope effect can be advantageous in complex biological environments. However, researchers must be vigilant about potential chromatographic shifts and validate for the absence of back-exchange under their specific experimental conditions.

Ultimately, a thorough understanding of the principles of isotopic labeling and a rigorous validation of the chosen standard's stability are paramount to ensuring the accuracy and reliability of experimental results.

References

-

Biemans, R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]

-

Biemans, R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

-

Talluri, M. V. N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Lu, D. H., Maurice, D., & Truhlar, D. G. (1993). Deuterium and carbon-13 kinetic isotope effects for the reaction of OH with CH4. The Journal of Chemical Physics. [Link]

-

Attwood, P. V., et al. (1988). Carbon-13 and deuterium isotope effects on the catalytic reactions of biotin carboxylase. Biochemistry, 27(12), 4325-31. [Link]

-

Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients. [Link]

-

Chemeurope.com. (n.d.). Kinetic isotope effect. [Link]

-

Yacoub, R., & Aeddula, N. R. (2023). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. MDPI. [Link]

-

Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

-

Sellevåg, S. R., et al. (2006). Study of the carbon-13 and deuterium kinetic isotope effects in the Cl and OH reactions of CH4 and CH3Cl. The Journal of Physical Chemistry A, 110(1), 141-52. [Link]

-

Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews. [Link]

-

PubChem. (n.d.). creatinine degradation II. National Institutes of Health. [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

-

Reddit. (n.d.). Creatine Degradation. r/foodscience. [Link]

-

Pharmaceutical Technology. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

Payne, G. T., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

-

Schiel, J. E., & Davis, D. L. (2017). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. SpringerLink. [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

-

Giebułtowicz, J., & Wroczyński, P. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

-

Clark, B. C., et al. (2021). Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults. The Journals of Gerontology: Series A. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Kinetic_isotope_effect [chemeurope.com]

- 4. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creatinine degradation II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. veeprho.com [veeprho.com]

- 15. pharmtech.com [pharmtech.com]

- 16. fda.gov [fda.gov]

- 17. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Muscle Bioenergetics: Applications of Creatine-13C3

Abstract

In the precise characterization of muscle bioenergetics, the quantification of the creatine kinase (CK) phosphagen system is paramount. While Phosphorus-31 Magnetic Resonance Spectroscopy (

The Technical Imperative: Why Creatine-13C3?

Limitations of Standard P-MRS

Classically, muscle energetics are assessed via

Where

The 13C3 Advantage

Creatine-13C3 serves as the "molecular anchor" for these measurements.

-

Mass Shift (+3 Da): Distinct separation from endogenous creatine (M+0) and single-isotope natural abundance (M+1).

-

Stability: Unlike deuterium-labeled tracers (Creatine-

), Carbon-13 is incorporated into the backbone (typically the guanidino, methyl, and carboxyl carbons). This prevents label loss via solvent exchange or metabolic instability during extraction. -

No Kinetic Isotope Effect (KIE): C-13 has a negligible impact on enzymatic reaction rates compared to deuterium, ensuring that the tracer behaves identically to the endogenous substrate in CK kinetics.

Experimental Workflow: The "Absolute Flux" System

The most powerful application of Creatine-13C3 is in a Hybrid MRS/MS Workflow . This protocol combines in vivo kinetics with ex vivo absolute quantification.

Workflow Diagram (Graphviz)

Figure 1: Hybrid workflow integrating non-invasive MRS kinetics with Creatine-13C3 calibrated absolute quantification.

Protocol: Absolute Quantitation via ID-LC-MS/MS

This protocol describes the use of Creatine-13C3 as an Internal Standard (IS) for the absolute quantification of Total Creatine (TCr) in muscle tissue.

Reagents & Materials

-

Analyte: Muscle Biopsy (10-20 mg wet weight) or Plasma (50 µL).

-

Internal Standard: Creatine-13C3 (e.g., 99 atom % 13C). Prepare a 1 mM stock solution in water.

-

Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Step-by-Step Methodology

-

Tissue Homogenization & Spiking:

-

Weigh frozen muscle tissue (~15 mg) into a bead-beating tube.

-

CRITICAL: Add exactly 10 µL of Creatine-13C3 IS (100 µM) directly to the frozen tissue before adding solvent. This ensures the IS corrects for extraction efficiency losses.

-

Add 500 µL cold Extraction Solvent. Homogenize at 30 Hz for 2 mins.

-

-

Phase Separation:

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a new vial.

-

(Optional) Re-extract pellet to maximize recovery, though the IS ratio method inherently corrects for incomplete recovery if equilibrium is reached.

-

-

LC-MS/MS Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).

-

Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

-

Transitions (MRM):

-

Endogenous Creatine: m/z 132.1

90.1 -

Creatine-13C3: m/z 135.1

93.1 (Shift +3 Da)

-

-

-

Data Analysis:

-

Calculate the Peak Area Ratio (PAR):

. -

Calculate Concentration:

-

Advanced Application: Total Body Creatine Pool Size

While

The Principle

An oral dose of Creatine-13C3 is absorbed, distributed to skeletal muscle, and trapped. A portion is non-enzymatically converted to Creatinine-13C3 and excreted. By measuring the enrichment of Creatinine-13C3 in urine, the total body creatine pool size can be calculated.[1]

Algorithm for Pool Size

-

Enrichment: Ratio of Creatinine-13C3 to Unlabeled Creatinine in fasting urine (3-4 days post-dose).

-

Spillage: The fraction of tracer excreted before uptake (typically corrected via algorithm).[2]

Why 13C3 is Superior to D3 here

-

Background Noise: Biological background for M+3 (13C) is lower than M+3 (D3) in some matrices due to fragmentation patterns.

-

Mass Defect: 13C provides a different mass defect than Deuterium, allowing high-resolution MS to distinguish between a D3-tracer and a 13C3-tracer if used simultaneously to track different metabolic turnover rates.

Mechanistic Insight: The CK Shuttle & Flux

To understand where the Creatine-13C3 data fits, one must visualize the Phosphocreatine shuttle. The 13C-labeled backbone cycles between the Mitochondria and the Myofibrils.

Pathway Diagram

Figure 2: The Creatine Kinase Shuttle. Creatine-13C3 cycles between Cr and PCr forms, carrying the high-energy phosphate from mitochondria to myofibrils.

Summary of Applications

| Application | Role of Creatine-13C3 | Advantage over Alternative Tracers |

| Absolute Quantification | Internal Standard (IS) for LC-MS/MS | Eliminates extraction variability; No H-D exchange. |

| Total Body Pool Size | Oral Tracer for Urine Analysis | Lower background noise; Compatible with D2O studies. |

| Metabolic Flux (MRS) | Potential Hyperpolarized Substrate | Long T1 relaxation times (specific carbons) for real-time metabolic imaging. |

| Drug Development | Pharmacodynamic Biomarker | Validates "Target Engagement" for Creatine Transporter (CRT) activators. |

References

-

Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107–1213. Link

-

Clark, R. V., et al. (2014). Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans. Journal of Applied Physiology, 116(12), 1605–1613. Link

- Note: This reference establishes the dilution protocol; 13C3 is the refined isotopic altern

-

MedChemExpress. Creatine-13C3 Product Datasheet (HY-W654120). Link

-

Befroy, D. E., et al. (2008). In vivo quantitation of mitochondrial oxidative phosphorylation in human skeletal muscle using 31P-MRS. Magnetic Resonance in Medicine. Link

- Demonstrates the need for absolute concentration calibr

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Link

Sources

An In-Depth Technical Guide to Creatine-13C3 as a Dynamic Biomarker for Guanidinoacetate Methyltransferase (GAMT) Deficiency Studies

Executive Summary

Guanidinoacetate Methyltransferase (GAMT) deficiency is an inherited metabolic disorder that impairs the final step of creatine synthesis, leading to severe neurological and muscular dysfunction due to cerebral creatine depletion and the accumulation of neurotoxic guanidinoacetate (GAA).[1][2] While oral creatine monohydrate supplementation is the cornerstone of therapy, monitoring its efficacy—specifically its absorption, tissue uptake, and metabolic turnover—presents a significant challenge.[3][4] This guide details the rationale, methodology, and application of a stable isotope tracer, Creatine-13C3, as a dynamic biomarker to precisely assess the pharmacokinetics and pharmacodynamics of therapeutic creatine in patients with GAMT deficiency. By employing isotope dilution mass spectrometry, researchers and clinicians can move beyond static measurements of endogenous metabolites to dynamically trace the fate of administered creatine, offering a powerful tool for optimizing treatment regimens, developing novel therapeutics, and deepening our understanding of creatine metabolism in this rare disease.

The Clinical and Biochemical Landscape of GAMT Deficiency

Guanidinoacetate Methyltransferase (GAMT) deficiency is an autosomal recessive disorder caused by mutations in the GAMT gene.[5][6][7] This gene encodes the enzyme responsible for converting guanidinoacetate (GAA) to creatine, the final step in the endogenous creatine synthesis pathway.[2][6] The resulting biochemical phenotype has two primary pathological consequences:

-

Cerebral Creatine Deficiency: Creatine is vital for cellular energy homeostasis, acting as a rapid energy shuttle, particularly in tissues with high and fluctuating energy demands like the brain and muscles.[6][8][9] Its deficiency impairs neuronal function, leading to the condition's severe clinical manifestations.

-

Guanidinoacetate (GAA) Accumulation: The metabolic block leads to a buildup of the precursor GAA, which is itself neurotoxic and contributes significantly to the pathophysiology, including seizures and movement disorders.[1][7][10]

The clinical presentation typically emerges between three months and three years of age and includes developmental delay, intellectual disability, intractable seizures, speech impairment, and behavioral issues such as hyperactivity and autistic features.[2][4][5][7]

Current treatment focuses on bypassing the deficient enzyme by providing high doses of oral creatine monohydrate.[3][4] Adjunctive therapies aim to reduce the toxic GAA levels, including ornithine supplementation (to inhibit the first enzyme in the pathway, AGAT) and a protein- or arginine-restricted diet.[4][11][12] Early diagnosis and treatment are critical, as they can significantly improve outcomes and prevent irreversible neurological damage.[4][11][13][14]

Limitations of Current Monitoring Strategies

Monitoring treatment efficacy in GAMT deficiency traditionally relies on:

-

Measuring GAA levels in plasma and urine to assess the effectiveness of GAA-lowering strategies.[1]

-

Measuring total creatine levels in plasma, which can be influenced by dietary intake and the therapeutic supplement itself.

-

Brain Magnetic Resonance Spectroscopy (MRS) to non-invasively measure cerebral creatine levels.[1][5][15] While valuable, MRS is not universally available, can be difficult to perform in young or uncooperative patients, and provides a static snapshot of the total creatine pool rather than dynamic information on uptake and turnover.

These methods do not directly measure the absorption and bioavailability of the administered creatine supplement, nor do they provide insight into its metabolic fate. This is the critical gap that a stable isotope-labeled biomarker can fill.

The Rationale for Creatine-13C3: A Stable Isotope Tracer Approach

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system without the risks associated with radioactive isotopes.[16][17] By replacing three of the natural carbon-12 atoms in the creatine molecule with the heavier, non-radioactive carbon-13 isotope (¹³C), we create Creatine-13C3. This labeled molecule is chemically and biologically identical to natural creatine but can be distinguished by its higher mass using mass spectrometry.[17][18]

The use of Creatine-13C3 offers several distinct advantages for GAMT deficiency studies:

-

Unambiguous Tracking: It allows for the precise measurement of the exogenous (supplemental) creatine, distinguishing it from any residual endogenous creatine or dietary sources.

-

Dynamic Assessment: It enables the study of pharmacokinetics (absorption, distribution, metabolism, excretion) of the therapeutic agent itself.[17]

-

Personalized Medicine: It can reveal inter-individual variability in creatine absorption and metabolism, paving the way for personalized dosing strategies.

-

Target Engagement: By measuring the appearance of labeled creatine in different biological compartments (e.g., plasma, urine, and potentially CSF), it provides direct evidence that the therapeutic agent is reaching its intended targets.

The Creatine Biosynthesis Pathway and the GAMT Block

To understand the utility of Creatine-13C3, it is essential to visualize the metabolic pathway. The diagram below illustrates the two-step synthesis of creatine and the specific enzymatic block in GAMT deficiency.

Core Methodology: A Creatine-13C3 Loading Study

This section provides a detailed, step-by-step protocol for conducting an in-vivo study using Creatine-13C3. The workflow is designed to ensure scientific rigor and data integrity.

Experimental Workflow Overview

The entire process, from patient preparation to data analysis, follows a structured sequence to ensure reproducibility.

Detailed Experimental Protocols

A. Subject Preparation and Dosing

-

Patient Selection: Enroll patients with a confirmed diagnosis of GAMT deficiency. Obtain informed consent according to institutional guidelines.

-

Washout Period: Under the guidance of the supervising clinician, withhold the patient's regular creatine monohydrate supplement for a defined period (e.g., 12-24 hours) prior to the study to minimize background levels of unlabeled creatine.

-

Baseline Sampling: Before administration of the tracer, collect baseline blood and urine samples (t=0).

-

Dosing: Administer a precisely weighed oral dose of Creatine-13C3 monohydrate. The dose should be determined based on the patient's body weight and the study's objectives. A typical starting point could be a fraction (e.g., 25-50%) of their standard daily therapeutic dose. The tracer is typically dissolved in water or juice for administration.

B. Sample Collection and Processing

-

Timed Blood Collection: Collect blood samples into lithium heparin or EDTA tubes at specified time points post-administration (e.g., 30 min, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Separation: Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

-

Aliquoting and Storage: Carefully aspirate the plasma supernatant, aliquot into labeled cryovials, and immediately freeze at -80°C to ensure sample stability.

-

Urine Collection: Collect urine at timed intervals or as a pooled 24-hour collection post-dose. Measure the total volume, aliquot into cryovials, and store at -80°C.

C. Sample Preparation for LC-MS/MS Analysis Causality: The goal of this step is to remove proteins and other macromolecules that interfere with mass spectrometry analysis, ensuring a clean extract for injection.[19]

-

Thaw Samples: Thaw plasma and urine samples on ice.

-

Prepare Internal Standard (IS) Solution: Create a working solution of a stable isotope-labeled internal standard, such as Creatine-d3 or Creatinine-d3, in a suitable solvent (e.g., 50:50 methanol:water). The IS is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.[20]

-

Protein Precipitation (for Plasma):

-

To a 50 µL aliquot of plasma, add 200 µL of ice-cold methanol containing the internal standard.[20]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C.

-

-

Dilution (for Urine):

-

To a 50 µL aliquot of urine, add 450 µL of the internal standard solution.[19]

-

Vortex to mix.

-

-

Final Preparation: Transfer the supernatant (from plasma) or the diluted sample (from urine) to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Analytical Method Trustworthiness: This protocol is a self-validating system. The use of stable isotope-labeled internal standards and specific mass transitions for each analyte ensures high precision, accuracy, and specificity, making the results reliable and robust.[20][21]

-

Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reverse-phase column can be used. HILIC is often preferred for these polar analytes.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Run Time: A short run time of 3-5 minutes is achievable.[19][20]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the analytes and their internal standards. This involves monitoring a specific precursor ion (Q1) to product ion (Q3) transition for each compound.

-

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Creatine (Unlabeled) | 132.1 | 90.1 | Endogenous/Dietary |

| Creatine-13C3 | 135.1 | 93.1 | Tracer (Biomarker) |

| Creatinine (Unlabeled) | 114.1 | 86.1 | Endogenous Metabolite |

| Creatinine-13C3 | 117.1 | 89.1 | Tracer Metabolite |

| Creatine-d3 (IS) | 135.1 | 93.1 | Internal Standard |

| Creatinine-d3 (IS) | 117.1 | 89.1 | Internal Standard |

| Note: Exact m/z values may vary slightly based on instrumentation and adduction. The Creatine-d3 internal standard has the same mass as Creatine-13C3 and must be chromatographically separated. |

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis allows for a comprehensive assessment of creatine dynamics.

-

Quantification: The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared with known concentrations.

-

Pharmacokinetic (PK) Analysis: Plotting the plasma concentration of Creatine-13C3 against time allows for the calculation of key PK parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax, indicating the rate of absorption.

-

AUC (Area Under the Curve): Total drug exposure over time, reflecting overall bioavailability.

-

-

Metabolic Turnover: The appearance of the labeled metabolite, Creatinine-13C3, in plasma and its excretion in urine provides a direct measure of the metabolic turnover rate of the administered creatine.

A high plasma AUC for Creatine-13C3 would indicate excellent oral absorption, confirming the formulation's effectiveness. A delayed Tmax might suggest gastrointestinal motility issues affecting absorption. The rate of conversion to Creatinine-13C3 provides a functional readout of the total body creatine pool turnover.

Applications in Research and Drug Development

The Creatine-13C3 biomarker platform is not limited to monitoring existing therapies. It is a vital tool for:

-

Evaluating New Formulations: Comparing the PK profiles of novel creatine formulations (e.g., modified esters, nanoemulsions) designed for enhanced stability or blood-brain barrier penetration.

-

Assessing Gene Therapy: In pre-clinical and clinical trials of gene therapy for GAMT deficiency, this method can be used to quantify the restoration of endogenous creatine synthesis by measuring the incorporation of a labeled precursor (e.g., 13C-Glycine) into newly synthesized creatine.[22]

-

Understanding Disease Mechanisms: Studying creatine transport kinetics in patients can provide insights into the function of the creatine transporter (CreaT), which is crucial for uptake into the brain.[9][10][23]

Conclusion

Creatine-13C3, coupled with modern LC-MS/MS analysis, represents a significant advancement in the study of GAMT deficiency. It provides a dynamic, specific, and highly quantitative tool that overcomes many limitations of current static biomarker measurements. By enabling a precise evaluation of therapeutic creatine absorption and metabolism, this methodology empowers researchers and clinicians to optimize patient care, accelerate the development of next-generation therapies, and ultimately improve the long-term outcomes for individuals affected by this debilitating disorder.

References

-

Wadsworth Center, New York State Department of Health. Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics, Part B (Vol. 500, pp. 427–453). Academic Press. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

HRSA. (n.d.). Guanidinoacetate Methyltransferase Deficiency. Newborn Screening. [Link]

-

RARE Portal. (2023). Guanidinoacetate methyltransferase deficiency (GAMT deficiency). [Link]

-

Scaglia, F., et al. (2023). GAMT Deficiency: Clinical Presentation, Treatment, Diagnosis, Animal Models, Preclinical and Clinical Developments. International Journal of Molecular Sciences, 24(13), 10883. [Link]

-

Metabolic Support UK. Guanidinoacetate Methyltransferase Deficiency. [Link]

-

Utah's Newborn Screening Program. GAMT Deficiency. [Link]

-

Wyss, M., & Kaddurah-Daouk, R. (2006). CREATINE: FROM MUSCLE TO BRAIN. The Science Creative Quarterly. [Link]

-

Palani, A., et al. (2024). Guanidinoacetate methyltransferase deficiency, a treatable cause of intellectual disability in late childhood. Journal of Neurosciences in Rural Practice. [Link]

-

Orphanet. Guanidinoacetate methyltransferase deficiency. [Link]

-

Lee, A., et al. (2025). Treatment and Improved Outcomes of Three Adult Patients With Guanidinoacetate Methyltransferase (GAMT) Deficiency. Journal of Inborn Errors of Metabolism and Screening. [Link]

-

Perasso, L., et al. (2006). The Creatine Transporter Mediates the Uptake of Creatine by Brain Tissue, but Not the Uptake of Two Creatine-Derived Compounds. Neuroscience, 142(4), 991-997. [Link]

-

Balestrino, M., & Adriano, E. (2023). Creatine Transporter: A Review Focused on the Central Nervous System. Biomedical Research and Clinical Practice. [Link]

-

Wikipedia. Creatine transporter defect. [Link]

-

Salomons, G. S., et al. (2011). Disorders of creatine transport and metabolism. Molecular Genetics and Metabolism, 102(2), 113-122. [Link]

-

Hartl, B., et al. (2024). Long term follow-up in GAMT deficiency - Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data. Molecular Genetics and Metabolism Reports, 38, 101053. [Link]

-

Lygate, C. A., et al. (2020). Long Term Myocardial Creatine Deficiency: A New Model of Heart Failure. Frontiers in Physiology, 10, 1714. [Link]

-

Al-Hamed, M. H., et al. (2018). Evaluation of two year treatment outcome and limited impact of arginine restriction in a patient with GAMT Deficiency. Journal of Central Nervous System Disease, 10. [Link]

-

Kuda-Wedagedara, A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 794025. [Link]

-

Bedi, S., & Tso, P. (2019). Application of stable isotope labels for metabolomics in studies in fatty liver disease. Methods in Molecular Biology, 1996, 259-272. [Link]

-

Association for Creatine Deficiencies. (2020). FIRST BABY WITH GAMT DEFICIENCY IDENTIFIED THROUGH NEWBORN SCREENING. [Link]

-

Lindeboom, L., et al. (2016). Monitoring creatine and phosphocreatine by 13C MR spectroscopic imaging during and after 13C4 creatine loading: a feasibility study. NMR in Biomedicine, 29(7), 963-969. [Link]

-

Association for Creatine Deficiencies. (2026). Treatment and Improved Outcomes of Three Adult Patients With Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]

-

Mercimek-Andrews, S., & Salomons, G. S. (2009). Creatine Deficiency Disorders. In GeneReviews®. University of Washington, Seattle. [Link]

-

Hartl, B., et al. (2024). Long term follow-up in GAMT deficiency – Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data. Molecular Genetics and Metabolism Reports, 38, 101053. [Link]

-

HRSA. (2023). Newborn Screening for Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]

-

Siekmann, L., & H. Breuer. (1982). Determination of Creatinine in Human Serum by Isotope Dilution-Mass Spectrometry. Definitive Methods in Clinical Chemistry, IV. Semantic Scholar. [Link]

-

Mercimek-Andrews, S., & Salomons, G. S. (2009). Table 6. [Treatment of Manifestations in Individuals with GAMT Deficiency]. In GeneReviews®. University of Washington, Seattle. [Link]

-

J. M. et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism. [Link]

-

G. M. et al. (1981). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Journal of the American Chemical Society. [Link]

-

Khoja, S., et al. (2023). Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities. eScholarship, University of California. [Link]

-

Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]

-

Berends, L. M., et al. (2017). Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis. JIMD reports, 38, 19–24. [Link]

-

Nasser, H., et al. (2023). Guanidinoacetate N-methyltransferase deficiency: Case report and brief review of the literature. Radiology Case Reports, 18(9), 3123-3127. [Link]

-

Moghaddam, Z. N., et al. (2023). Establishing a core outcome set for creatine transporter deficiency and guanidinoacetate methyltransferase deficiency. Orphanet Journal of Rare Diseases, 18(1), 183. [Link]

-

Tsikas, D., & Chobanyan-Jürgens, K. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. International Journal of Molecular Sciences, 22(11), 5694. [Link]

-

Ma, E. H., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. ResearchGate. [Link]

-

Wang, Z., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. Clinical Laboratory, 61(7), 797-805. [Link]

-

Bodamer, O. A., et al. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 45(Pt 6), 575–584. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. metabolicsupportuk.org [metabolicsupportuk.org]

- 3. ruralneuropractice.com [ruralneuropractice.com]

- 4. Orphanet: Guanidinoacetate methyltransferase deficiency [orpha.net]

- 5. Guanidinoacetate Methyltransferase (GAMT) Deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 6. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 7. rareportal.org.au [rareportal.org.au]

- 8. newbornscreening.utah.gov [newbornscreening.utah.gov]

- 9. biomedres.us [biomedres.us]

- 10. CREATINE: FROM MUSCLE TO BRAIN | The Science Creative Quarterly [scq.ubc.ca]

- 11. Treatment and Improved Outcomes of Three Adult Patients With Guanidinoacetate Methyltransferase (GAMT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long term follow-up in GAMT deficiency – Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long term follow-up in GAMT deficiency - Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creatineinfo.org [creatineinfo.org]

- 15. Creatine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. metsol.com [metsol.com]

- 18. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bevital.no [bevital.no]

- 20. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities [escholarship.org]

- 23. The creatine transporter mediates the uptake of creatine by brain tissue, but not the uptake of two creatine-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Kinetics of Creatine Uptake: A 13C3-Stable Isotope Tracing Workflow

Topic: Kinetics of Creatine Uptake Using 13C3-Labeled Tracers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The accurate quantification of creatine (Cr) transport kinetics is critical for drug development, particularly in the context of Creatine Transporter Deficiency (CTD) and cardiomyopathy. While radiolabeled assays (

This guide details a high-precision LC-MS/MS methodology using

Part 1: Experimental Strategy & Principles

The Tracer: Why C ?

The choice of tracer determines the analytical resolution.

-

Tracer:

C-

Mass Shift: +3.01 Da (M+3).

-

Advantage: The heavy carbon backbone is metabolically stable and distinct from natural abundance isotopes.

-

-

Internal Standard (IS): D

-Creatine (M+5).-

Critical Requirement: You cannot use D

-Creatine as an internal standard if your tracer is -

Solution: Use D

-Creatine (m/z 137) to separate the analytical standard from the experimental tracer.

-

The Biological Target: SLC6A8

The Creatine Transporter (CRT/SLC6A8) is a Na

-

Mechanism: 2 Na

: 1 Cl -

Kinetic Profile: High affinity (

-

Inhibitors:

-Guanidinopropionic acid (

Visualization: SLC6A8 Transport Pathway

Figure 1: The SLC6A8 transport pathway and subsequent metabolic fate of the

Part 2: Experimental Protocol

Reagents & Preparation

-

Transport Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

, 1.2 mM MgSO-

Control Buffer: Replace NaCl with Choline Chloride or LiCl to assess Na

-independent uptake (non-specific).

-

-

Substrate Stocks:

-

Unlabeled Creatine: 100 mM in water.

-

Tracer (

C -

Internal Standard (D

-Cr): 10

-

Uptake Assay Workflow (96-well format)

This protocol is designed for adherent cells (e.g., HEK293-SLC6A8 or cardiomyocytes).

Step 1: Seeding Seed cells at 50,000 cells/well in poly-D-lysine coated plates 24h prior. Cells should be 80–90% confluent.

Step 2: Starvation (Optional but Recommended)

Incubate cells in Creatine-free medium for 3 hours to deplete endogenous pools, maximizing transporter V

Step 3: The Pulse (Uptake)

-

Aspirate media and wash 1x with warm KRH buffer.

-

Add 100

L of KRH containing Creatine at varying concentrations (e.g., 0, 3, 10, 30, 100, 300-

Tracer Strategy: Maintain a constant specific activity (e.g., 10%

C -

Recommendation:Constant Specific Activity (1:10 ratio) is best for absolute quantification of total uptake.

-

-

Incubate at 37°C for 5–10 minutes (Linear phase).

-

Note: Uptake is linear for <20 mins in HEK293.

-

Step 4: Quench & Wash

-

Place plate on ice .

-

Rapidly aspirate uptake buffer.

-

Wash 3x with Ice-Cold KRH (Na

-free Choline buffer is preferred for washing to prevent efflux).

Step 5: Extraction

-

Add 150

L of Extraction Solvent (80% Acetonitrile / 20% H -

Incubate at -20°C for 20 minutes.

-

Scrape cells (if necessary) or agitate on shaker.

-

Centrifuge plate (or transfer to tubes) at 3,000 x g for 10 min to pellet debris.

-

Transfer supernatant to LC-MS vials.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for stable isotope creatine uptake.[1][2]

Part 3: Analytical Methodology (LC-MS/MS)

Creatine is a small, polar molecule (logP < -2), making it unretainable on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Chromatographic Conditions

-

Column: ZIC-HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 10 mM Ammonium Acetate in H

O (pH 9.0). -

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 90% B to 40% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions)

Operate in Positive ESI mode. The transitions below must be optimized for your specific instrument (Collision Energy, Cone Voltage).

| Analyte | Precursor (m/z) | Product (m/z) | Type | Note |

| Creatine (Unlabeled) | 132.1 | 90.1 | Quant | Loss of Cyanamide moiety |

| Creatine (Unlabeled) | 132.1 | 44.1 | Qual | Sarcosine fragment |

| 135.1 | 93.1 | Quant | Assuming label on Sarcosine backbone | |

| 135.1 | 47.1 | Qual | Confirm with Product Ion Scan | |

| D | 137.1 | 95.1 | Quant | Distinct from tracer |

Note: The product ion for

Part 4: Data Analysis & Kinetic Modeling

Calculation of Uptake

-

Normalize: Calculate the Area Ratio (

) for each sample: -

Quantify: Convert

to pmol/well using a calibration curve prepared in matrix (cell lysate). -

Specific Activity Correction: If you used a mixture of unlabeled and labeled creatine, correct for the dilution:

-

Normalize to Protein: Divide by total protein (mg) per well (BCA assay).

Kinetic Modeling

Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism).

- : Maximal transport velocity (pmol/mg/min).

-

: Affinity constant (

- : Linear term representing passive diffusion (often negligible for Creatine but important to check).

Validation Criteria:

-

Z-Factor: > 0.5 for assay robustness.

-

Linearity: Uptake must be linear with time (

). -

Signal-to-Noise: LOQ should be < 0.1

M intracellular concentration.

References

-

Creatine Transporter Deficiency & SLC6A8 Kinetics

-

Salomons, G. S., et al. (2001). "X-linked creatine transporter defect: an overview." Journal of Inherited Metabolic Disease.

-

-

Stable Isotope Dilution Methods

-

Stimpson, S. A., et al. (2012). "Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-d3) dilution in rats." Journal of Applied Physiology.

-

-

LC-MS/MS Method for Creatine

-

HILIC Chromatography Principles

-

Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds." Analytical and Bioanalytical Chemistry.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Quantifying creatine in urine samples using Creatine-13C3

Application Note: High-Throughput Quantification of Creatine in Human Urine via HILIC-LC-MS/MS using Creatine-13C3

Abstract & Introduction

Creatine (N-(aminoiminomethyl)-N-methylglycine) is a critical biomarker for muscle metabolism and renal function.[1][2] While urinary creatinine is routinely measured for normalization, the direct quantification of creatine in urine is increasingly vital for diagnosing creatine deficiency syndromes, muscle wasting disorders, and monitoring supplementation safety.

The Challenge: Quantifying creatine in urine presents two specific analytical hurdles:

-

High Polarity: Creatine is poorly retained on standard C18 columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Spontaneous Cyclization: Under acidic conditions or heat, creatine irreversibly cyclizes to creatinine. This artifact can lead to significant underestimation of creatine and overestimation of creatinine.

The Solution: This protocol utilizes Creatine-13C3 (methyl-13C3) as a stable isotope internal standard (IS). Unlike deuterated standards (d3-creatine), which can suffer from deuterium-hydrogen exchange or slight chromatographic shifts (the "isotope effect"), 13C3-labeled standards offer perfect co-elution and absolute stability, ensuring precise compensation for matrix effects in the complex urine matrix.

Chemical & Reagent Information

| Component | Chemical Formula | Monoisotopic Mass (Da) | Role |

| Creatine | C₄H₉N₃O₂ | 131.07 | Analyte |

| Creatine-13C3 | ¹³C₃C₁H₉N₃O₂ | 134.08 | Internal Standard |

| Creatinine | C₄H₉N₃O | 113.06 | Interference/Byproduct |

Mechanism of Internal Standardization: The 13C3 label is located on the N-methyl group. This mass shift (+3 Da) allows for spectral differentiation while maintaining identical chemical behavior to the analyte.

Experimental Design & Logic

The "Dilute-and-Shoot" Strategy

Urine contains high concentrations of salts and proteins. While Solid Phase Extraction (SPE) is cleaner, it is time-consuming and risks creatine cyclization during drying steps. We employ a "Dilute-and-Shoot" method with a high dilution factor (1:50 or 1:100).

-

Why? Dilution minimizes ionization suppression (matrix effect) and prevents column saturation, while avoiding acidic evaporation steps that degrade creatine.

Stability Control (Crucial Step)

Creatine is unstable at pH < 6.0. Urine pH varies (4.5–8.0).

-

Control: Samples must be kept at 4°C immediately after collection. If storage is required, adjust pH to ~7.5 with a phosphate buffer or analyze immediately upon thawing. Do not use acidic preservatives.

Detailed Protocol

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 10 mg Creatine and 10 mg Creatine-13C3 separately in 10 mL of water. Store at -20°C.

-

Internal Standard Working Solution (ISWS): Dilute Creatine-13C3 stock to 5 µg/mL in 95:5 Acetonitrile:Water (v/v).

-

Note: The high organic content in the ISWS prepares the sample for HILIC injection (prevents solvent mismatch).

-

Sample Preparation Workflow

Figure 1: Dilute-and-Shoot Workflow optimized for HILIC compatibility.

-

Thaw urine samples at room temperature (max 30 mins).

-

Vortex vigorously for 10 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to pellet particulates.

-

Transfer 20 µL of supernatant into a 96-well plate or vial.

-

Add 980 µL of ISWS (Creatine-13C3 in ACN).

-

Mix gently. (Final dilution 1:50).

-

Centrifuge/Filter if cloudy; otherwise, inject directly.

LC-MS/MS Conditions

Chromatography (HILIC):

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 90% B (Isocratic hold for retention)

-

0.5-3.0 min: 90% -> 50% B (Elution)

-

3.0-4.0 min: 50% B (Wash)

-

4.1-6.0 min: 90% B (Re-equilibration - Critical for HILIC)

-

Mass Spectrometry (ESI+):

-

Capillary Voltage: 3.0 kV.

-

Source Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |

| Creatine | 132.1 | 90.1 | 25 | 18 |

| Creatine-13C3 | 135.1 | 93.1 | 25 | 18 |

Note: The transition 132->90 corresponds to the loss of the guanidino group (cyanamide). The 13C3 label remains on the methyl group of the fragment, shifting it to 93.

Stability & Troubleshooting

The most common source of error is the conversion of Creatine to Creatinine.[1]

Figure 2: Acid-catalyzed cyclization of Creatine. Samples must be kept neutral/cool.

Troubleshooting Guide:

-

Peak Tailing: HILIC columns are sensitive to the sample solvent. Ensure the injection solvent matches the initial mobile phase (high % Acetonitrile).

-

Split Peaks: Check pH of mobile phase. Creatine has zwitterionic properties; pH control (Ammonium Formate) is essential.

Validation & Results

Linearity & Range

-

Range: 10 ng/mL to 10,000 ng/mL (covering the wide physiological range in urine).

-

Fit: Linear regression (

weighting). -

R²: > 0.995 required.

Matrix Effects

Calculate Matrix Factor (MF) using the post-extraction spike method.

-

Acceptance: MF should be between 0.85 and 1.15. The use of Creatine-13C3 typically corrects the IS-normalized MF to ~1.0.

References

-

National Institutes of Health (NIH). LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Urine Creatinine. Retrieved from [Link]

-

Scribd/Research Archives. Creatine Stability Insights: pH and Temperature Dependence. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Development and Validation of a Sensitive and Accurate LC-MS/MS Method for the Quantification of Creatinine in Rat Urine [journal-dtt.org]

- 3. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Creatine-13C3 extraction methods from muscle tissue

Application Note & Protocol

Title: Robust and Validated Methods for the Extraction of ¹³C₃-Creatine from Muscle Tissue for High-Throughput LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving stable isotope tracers to measure creatine kinetics and muscle mass.

Introduction

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle.[1] The use of stable isotope-labeled creatine, such as ¹³C₃-creatine, allows for the precise measurement of creatine pool size and turnover rates, providing a direct and accurate estimation of total body skeletal muscle mass.[2][3][4][5] This technique is increasingly vital in clinical research, aging studies, and the development of therapeutics for sarcopenia and other muscle-wasting disorders.

The accuracy of these measurements hinges on the efficient and reproducible extraction of the labeled creatine from complex biological matrices like muscle tissue. The primary challenges in sample preparation are to effectively lyse the resilient muscle cells, quantitatively extract polar metabolites like creatine, and efficiently remove abundant interfering substances such as proteins and lipids, which can cause ion suppression and contaminate analytical instrumentation.

This guide provides a detailed overview of the principles and protocols for two validated extraction methods: Perchloric Acid (PCA) Precipitation and Methanol-Based Precipitation . It explains the rationale behind each step, offers detailed, self-validating protocols, and provides guidelines for subsequent LC-MS/MS analysis to ensure data integrity and reproducibility.

Core Principles of Creatine Extraction from Muscle

The successful extraction of ¹³C₃-creatine from muscle tissue is governed by several key objectives:

-

Immediate Quenching of Metabolic Activity: Upon sample collection, enzymatic activity must be instantly halted to prevent any changes in metabolite concentrations. This is typically achieved by snap-freezing the tissue in liquid nitrogen.[6][7]

-

Efficient Tissue Homogenization: Skeletal muscle is a tough, fibrous tissue. Mechanical disruption is necessary to break down the cellular and subcellular structures and allow the extraction solvent to access the intracellular metabolites.

-

Protein Precipitation and Removal: Proteins constitute a major portion of the tissue mass and can interfere significantly with LC-MS/MS analysis. Both acid and organic solvent-based methods are effective at denaturing and precipitating proteins.[8]

-

Selective Solubilization of Creatine: The chosen solvent system must effectively solubilize creatine, a polar, hydrophilic molecule, while minimizing the co-extraction of lipids.

-

High Recovery and Reproducibility: The method must yield a consistently high percentage of the target analyte from the tissue matrix with low variability between samples.[9]

Methodologies: A Comparative Overview

Two primary approaches for extracting creatine and other polar metabolites from muscle are widely used: acid precipitation and organic solvent precipitation. The choice of method depends on the specific research goals, available equipment, and desired throughput.

| Feature | Method 1: Perchloric Acid (PCA) Precipitation | Method 2: Methanol-Based Precipitation |

| Principle | Uses a strong acid to quench metabolism, lyse cells, and precipitate proteins.[10] | Uses a cold organic solvent to disrupt cell membranes, quench enzymes, and precipitate proteins.[8][11] |

| Advantages | Excellent at quenching enzymatic reactions; provides a very clean extract with low lipid content.[10] | Simpler workflow; less hazardous than strong acids; good recovery of many polar metabolites.[8][12] |

| Disadvantages | Requires a neutralization and desalting step, which can add time and potential for sample loss.[13] PCA is highly corrosive. | May co-extract more lipids compared to PCA; protein precipitation can sometimes be less efficient.[9] |

| Best For | Targeted quantification where a very clean sample is paramount and downstream processing time is available. | Higher-throughput metabolomics studies; when a simpler, faster protocol is preferred. |

Experimental Workflows & Protocols

Diagram: Overall Experimental Workflow

The following diagram outlines the complete process from tissue collection to data acquisition.

Caption: High-level workflow from muscle tissue collection to final data analysis.

Protocol 1: Perchloric Acid (PCA) Extraction

This method is highly effective for creating a clean, protein-free, and lipid-free extract suitable for sensitive LC-MS/MS analysis.

Materials & Reagents

-

Frozen Muscle Tissue Powder

-

Internal Standard (IS): d₃-Creatine (Creatine-methyl-d₃)

-

Perchloric Acid (PCA), 6% (v/v), ice-cold

-

Potassium Hydroxide (KOH), 2M and 0.1M, ice-cold

-

LC-MS Grade Water

-

Homogenizer (e.g., Bead beater or Polytron)

-

Refrigerated Centrifuge

-

Lyophilizer or Centrifugal Vacuum Concentrator

Step-by-Step Methodology

-

Preparation: Start with muscle tissue that has been snap-frozen and pulverized into a fine powder under liquid nitrogen. All subsequent steps should be performed on ice to prevent metabolite degradation.

-

Sample Aliquoting: Weigh approximately 20-50 mg of frozen muscle powder into a pre-chilled, pre-weighed 2 mL homogenization tube.

-

Solvent Addition: Add 500 µL of ice-cold 6% PCA.[10][13] To ensure accurate quantification, add a known amount of d₃-Creatine internal standard to the PCA solution before adding it to the tissue. The IS corrects for variability in extraction efficiency and matrix effects.

-

Homogenization: Immediately homogenize the sample. For a bead beater, use appropriate beads and process for 2 cycles of 30 seconds at a high setting, with 1 minute of cooling on ice in between.

-

Protein Precipitation: Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. The pellet will contain precipitated proteins and cellular debris.[13]

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the pellet.

-

Neutralization and Desalting:

-

On ice, add 2M KOH dropwise while vortexing gently until the pH is approximately 5.0.

-

Switch to 0.1M KOH for fine adjustment until the pH reaches 7.0-7.5.[13]

-

A white precipitate (potassium perchlorate salt) will form. Incubate on ice for 10 minutes to maximize precipitation.

-

-

Salt Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

-

Final Collection: Transfer the final supernatant to a new tube. This sample is now ready for drying.

-

Drying and Reconstitution: Lyophilize or use a centrifugal vacuum concentrator to dry the sample completely. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water) for analysis.

Protocol 2: Methanol-Based Precipitation

This protocol offers a simpler and faster workflow, avoiding the use of harsh acids and the subsequent neutralization step. It is highly effective for general metabolomics profiling.[8][11]

Materials & Reagents

-

Frozen Muscle Tissue Powder

-

Internal Standard (IS): d₃-Creatine (Creatine-methyl-d₃)

-

Methanol (LC-MS Grade), pre-chilled to -80°C

-

LC-MS Grade Water, chilled to 4°C

-

Homogenizer (e.g., Bead beater or Polytron)

-

Refrigerated Centrifuge

-

Centrifugal Vacuum Concentrator

Step-by-Step Methodology

-

Preparation: As with the PCA method, start with pulverized, frozen muscle tissue and keep all samples and solutions on ice or colder.

-

Sample Aliquoting: Weigh approximately 20-50 mg of frozen muscle powder into a pre-chilled 2 mL homogenization tube.

-

Solvent Preparation: Prepare the extraction solvent: 80% Methanol in water (80:20 Methanol:Water). Pre-chill this solvent to -80°C. Add a known amount of d₃-Creatine internal standard to the solvent.

-

Solvent Addition: Add 1 mL of the cold extraction solvent to the tissue powder.

-

Homogenization: Immediately homogenize the sample as described in Protocol 1 (Step 4). The cold methanol serves to quench enzymatic activity and precipitate proteins simultaneously.[14]

-

Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate complete protein precipitation.[12]

-

Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. The pellet contains precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.

-

Drying and Reconstitution: Dry the supernatant completely using a centrifugal vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase for analysis.

Diagram: Comparison of Extraction Method Workflows

Caption: Workflow comparison of PCA and Methanol extraction methods.

LC-MS/MS Analysis Guidelines

While specific parameters must be optimized for the instrument in use, the following provides a robust starting point for quantifying ¹³C₃-Creatine and d₃-Creatine.

-

Chromatography: Reversed-phase chromatography is not ideal for highly polar molecules like creatine. HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred method for achieving good retention and peak shape.

-

Column: A suitable HILIC column (e.g., Amide, Cyano, or Silica-based).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to elute the polar analytes.

-

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

Rationale: MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

-

MRM Transitions (Example):

-